4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine
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Overview
Description
The compound “4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine” is a complex organic molecule. It is related to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been the subject of numerous studies. For instance, pyrimidines can be synthesized via 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . The structure–activity relationship study revealed that the antitumor activity of the synthesized compounds was significantly affected by the lipophilicity of the substituent at the 2-,4- or 7-position for the 4 H -chromenes, and 5,8-position or fused pyrimidine ring at 2,3-positions for 5 H -chromeno [2,3- d ]pyrimidines .Chemical Reactions Analysis
Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Scientific Research Applications
- Studies have investigated its mode of action, selectivity, and potential synergies with other herbicides .
- Chlorofurapyrimidine-enriched soil, especially when combined with syringic acid, influences bacterial communities in soil, rhizosphere, and plant endosphere. These interactions play a crucial role in detoxification and soil health .
- Researchers have synthesized herbicidal ionic liquids based on chlorofurapyrimidine. These compounds exhibit unique physicochemical properties and may find applications in agriculture and environmental science .
- Chlorofurapyrimidine analogs, such as tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), have shown pronounced antitumor activity .
- Researchers have studied its sorption behavior on artificial soils, considering factors like soil composition and aging .
Herbicide and Pesticide Development
Phytoremediation Enhancement
Ionic Liquid Synthesis
Antitumor Activity
Soil Sorption Behavior
Microbial Community Dynamics
These applications demonstrate the multifaceted nature of chlorofurapyrimidine and its potential impact across various scientific domains. Researchers continue to explore its properties and applications, aiming to harness its benefits while minimizing environmental risks. 🌱🔬🌎
Mechanism of Action
The mechanism of action of pyrimidine derivatives is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
Future Directions
The future directions for the research and development of pyrimidine derivatives are vast. Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c1-12-9-14(20)7-8-16(12)23-18-15-10-17(13-5-3-2-4-6-13)24-19(15)22-11-21-18/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVUXRPCFYJURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine |
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